molecular formula C15H16N4O2 B2871886 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine CAS No. 2034576-65-1

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine

Cat. No.: B2871886
CAS No.: 2034576-65-1
M. Wt: 284.319
InChI Key: SJPKVNYMGUYNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine is a complex organic compound that features a pyrazine ring, a pyridine ring, and a piperidine ring connected through a methanone group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine has several scientific research applications:

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic synthesis or materials science .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone are not fully understood yet. It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium .

Cellular Effects

The cellular effects of Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone are currently under investigation. Preliminary studies indicate that similar compounds are non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This suggests that Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may have a minimal impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is not yet fully understood. The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that Pyrazin-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

    Formation of the Piperidine Ring: The piperidine ring can be formed through hydrogenation of pyridine derivatives or via cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrazine, pyridine, and piperidine rings through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

pyrazin-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(14-11-17-7-8-18-14)19-9-3-13(4-10-19)21-12-1-5-16-6-2-12/h1-2,5-8,11,13H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKVNYMGUYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.